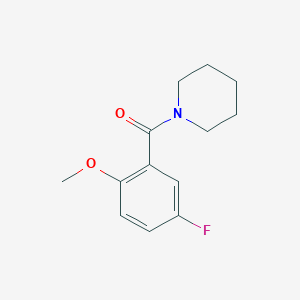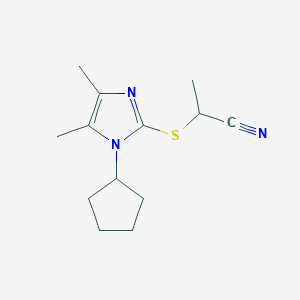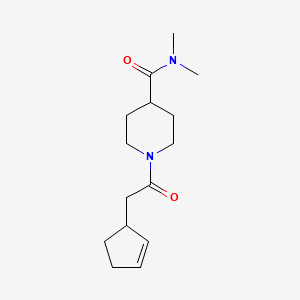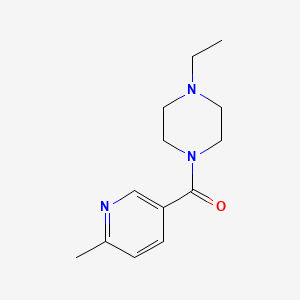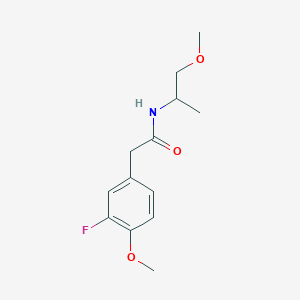
2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide, also known as FMA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method that involves several steps, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide also inhibits the production of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting these enzymes, 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide reduces inflammation and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide has been found to possess several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are responsible for causing inflammation. 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide also reduces the levels of reactive oxygen species (ROS), which are responsible for causing oxidative stress. Moreover, 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide has been found to possess analgesic and antipyretic properties, making it a potential candidate for the treatment of pain and fever.
実験室実験の利点と制限
2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide has several advantages for lab experiments, such as its high potency and selectivity for COX-2 inhibition. However, 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide also has several limitations, such as its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide. One potential direction is the development of 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide derivatives with improved solubility and reduced toxicity. Another potential direction is the investigation of the potential use of 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide in combination with other drugs for the treatment of inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide and its potential side effects.
合成法
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide involves several steps, starting with the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-bromo-1-methoxypropane in the presence of a base to form 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide. This intermediate is then reacted with acetic anhydride in the presence of a base to produce 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, 2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer properties.
特性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-9(8-17-2)15-13(16)7-10-4-5-12(18-3)11(14)6-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXRXHHUEPESCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CC1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

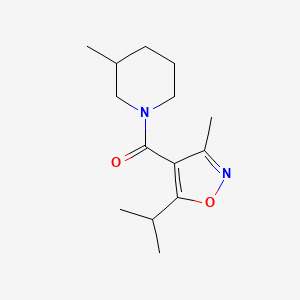
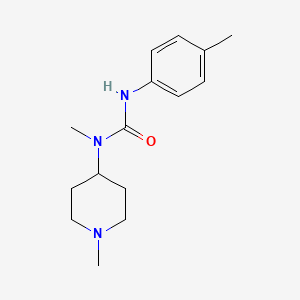

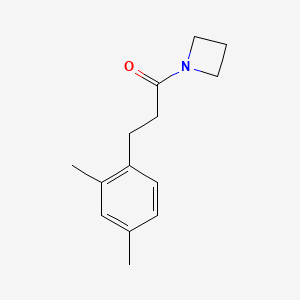
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-hydroxypiperidin-1-yl)ethanone](/img/structure/B7506453.png)

![azetidin-1-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7506462.png)
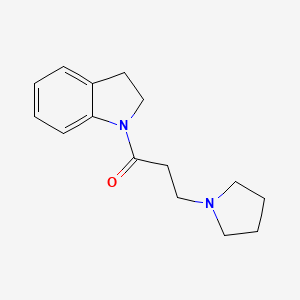
![N,N-dimethyl-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7506474.png)

